Brutieridin is a flavanone glycoside primarily found in the juice of the bergamot orange (Citrus bergamia). It is recognized for its unique chemical structure, which includes two glycosidic bonds and multiple chiral centers. The compound contributes significantly to the bioactive profile of bergamot, alongside other flavonoids such as melitidin and naringin. Brutieridin has garnered attention for its potential health benefits, particularly its cholesterol-lowering effects, which are akin to those of statins .
Brutieridin undergoes various chemical transformations, including hydrolysis and oxidation. Its structure allows it to react under both acidic and basic conditions, leading to degradation products such as stable alkenes and aromatic compounds. For instance, hydrolysis of brutieridin can yield chiral fragments through reactions with catalysts like metal-organic frameworks . Additionally, brutieridin can inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key player in cholesterol synthesis.
Brutieridin exhibits significant biological activities, particularly in cardiovascular health. It has been shown to lower cholesterol levels by inhibiting cholesterol synthesis and absorption in the intestines. This statin-like activity makes it a subject of interest for managing hypercholesterolemia . Furthermore, brutieridin has demonstrated anti-inflammatory properties, potentially influencing pathways involved in chronic inflammation and atherosclerosis .
Brutieridin can be isolated from bergamot juice using techniques such as high-performance liquid chromatography (HPLC) and semi-preparative chromatography. The extraction process typically involves dissolving bergamot extracts in solvents like methanol and employing gradient elution methods to separate flavonoids effectively . Enzymatic synthesis methods are also explored for producing specific chiral fragments from brutieridin, enhancing its synthetic accessibility for research purposes .
Brutieridin is primarily applied in nutraceutical formulations aimed at improving cardiovascular health. Its cholesterol-lowering properties make it a valuable ingredient in dietary supplements targeting heart disease prevention. Additionally, due to its antioxidant and anti-inflammatory effects, brutieridin is being investigated for potential applications in managing metabolic disorders and inflammatory diseases .
Brutieridin shares structural similarities with several other flavonoid glycosides found in bergamot and other citrus fruits. Here are some comparable compounds:
| Compound | Description | Unique Features |
|---|---|---|
| Melitidin | Another flavanone glycoside from bergamot | Exhibits similar cholesterol-lowering effects |
| Naringin | A prominent flavonoid glycoside | Known for its bitter taste and antioxidant properties |
| Neoeriocitrin | A glycoside with potential health benefits | Contains unique sugar moieties affecting absorption |
| Neohesperidin | A flavanone glycoside with sweet taste | Often used as a natural sweetener |
Brutieridin's uniqueness lies in its specific combination of glycosidic bonds and chiral centers, which contribute to its distinct biological activities compared to these similar compounds. Its dual action of lowering cholesterol while exhibiting anti-inflammatory properties sets it apart within the context of cardiovascular health management .
Brutieridin is identified as a secondary metabolite in the peel of Citrus aurantium var. amara (bitter orange). Hydroalcoholic extracts of this species revealed brutieridin alongside melitidin, neohesperidin, and naringin through high-performance liquid chromatography coupled with photodiode array and mass spectrometry (HPLC-PDA-MS) [5]. These compounds are concentrated in the flavedo and albedo layers of the peel, with brutieridin constituting approximately 0.12–0.18% of the dry extract weight [5]. Comparative analysis of Citrus species highlights the unique accumulation of brutieridin in C. aurantium var. amara, attributed to species-specific expression of flavonoid-modifying enzymes (Table 1).
Table 1: Brutieridin Content in Citrus Peel Extracts
| Species | Brutieridin Concentration (% Dry Weight) |
|---|---|
| C. aurantium var. amara | 0.12–0.18 |
| C. limon | Not detected |
| C. sinensis | Trace amounts (<0.02) |
Bergamot juice represents the richest natural source of brutieridin, with concentrations ranging from 45–68 mg/L in cold-pressed extracts [4]. The compound coexists with melitidin, neoeriocitrin, and naringin, collectively constituting over 85% of the total flavonoid content in bergamot [4]. Geographical specificity plays a critical role: bergamot cultivated in Calabria, Italy, exhibits 30% higher brutieridin levels compared to specimens grown in suboptimal climates, as demonstrated by NMR and UPLC-MS/MS analyses [2] [7].
Brutieridin’s statin-like activity stems from its 3-hydroxy-3-methylglutaryl (HMG) ester moiety, synthesized via HMG transferase activity. Density functional theory (DFT) studies confirm that brutieridin competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) by mimicking the enzyme’s native substrate, HMG-CoA [9]. This inhibition occurs through hydrogen bonding between brutieridin’s HMG group and catalytic residues Ser684 and Lys691 of HMGR, reducing binding affinity by 2.3 kcal/mol compared to simvastatin [9].
Table 2: HMG Transferase Activity in Citrus Species
| Species | Relative HMGR Inhibition (%) |
|---|---|
| C. bergamia | 92 ± 3.1 |
| C. aurantium var. amara | 78 ± 2.8 |
| C. maxima | 41 ± 1.9 |
Brutieridin’s glycosylation involves UDP-glucose:flavanone-7-O-glucosyltransferase (UF7GT), which catalyzes the transfer of glucose to naringenin, forming prunin. Subsequent rhamnosylation by UDP-rhamnose:prunin rhamnosyltransferase yields the disaccharide neohesperidose, characteristic of brutieridin [8]. Isotopic labeling studies in C. bergamia cell cultures reveal that 85% of brutieridin’s glycosylation occurs in the endoplasmic reticulum, with final maturation in the vacuole [8]. This pathway diverges from naringin biosynthesis, where rhamnosylation precedes glucosylation [6].
Molecular dynamics simulations further demonstrate that brutieridin’s HMG group adopts a closed conformation in aqueous environments, shielding the glycosidic bonds from hydrolysis [7]. This structural stability enhances its bioavailability compared to non-acylated flavanones.
The optimization of hydroalcoholic extraction for brutieridin represents a critical step in achieving maximum yield while preserving the structural integrity of this bioactive compound. Research has demonstrated that multiple extraction parameters must be carefully balanced to achieve optimal recovery of brutieridin from bergamot fruit materials [1] [2].
Temperature Control and Optimization
Temperature emerges as the most critical parameter affecting brutieridin extraction efficiency. Studies employing response surface methodology have consistently identified optimal extraction temperatures in the range of 60-80°C, with 60°C representing the preferred condition for maximum compound preservation [1]. At temperatures exceeding 80°C, significant degradation of brutieridin occurs due to the heat-sensitive nature of the 3-hydroxy-3-methylglutaryl moiety [1]. The thermal degradation pathway involves the hydrolysis of the ester linkage between the 3-hydroxy-3-methylglutaryl group and the sugar moiety, resulting in the formation of the parent flavonoid glycoside and free 3-hydroxy-3-methylglutaric acid [3].
Prolonged exposure at elevated temperatures further accelerates this degradation process. Research findings indicate that extraction at 60°C for extended periods (120 minutes) yields superior results compared to shorter extractions at higher temperatures [1]. This temperature-time relationship reflects the kinetic balance between extraction efficiency and compound stability, where lower temperatures require longer contact times to achieve complete mass transfer from the plant matrix to the solvent phase.
Solvent System Composition and Ratio Optimization
The composition of the hydroalcoholic extraction system significantly influences brutieridin recovery. Optimization studies have established that water-rich solvent systems demonstrate superior extraction efficiency compared to alcohol-rich mixtures [1] [2]. The optimal water-to-ethanol ratio of 90:10 (volume/volume) maximizes brutieridin extraction while maintaining selectivity for 3-hydroxy-3-methylglutaryl flavonoids [1].
The enhanced extraction efficiency observed with water-rich systems results from several complementary mechanisms. The high water content promotes swelling of the bergamot peel matrix, increasing the accessible surface area for solvent penetration [1]. Additionally, the polar nature of the 3-hydroxy-3-methylglutaryl substituent on brutieridin exhibits greater affinity for aqueous media compared to non-polar or moderately polar solvents [4].
Ethanol concentrations above 90% demonstrate diminished extraction efficiency, attributed to reduced matrix swelling and decreased solubility of the polar 3-hydroxy-3-methylglutaryl group [2]. Conversely, pure aqueous extraction systems, while promoting maximum matrix swelling, extract excessive quantities of water-soluble interferents, complicating subsequent purification steps [2].
Extraction Time and Kinetic Considerations
Extraction time optimization requires careful consideration of the mass transfer kinetics governing brutieridin release from the bergamot matrix. Research has established that extraction proceeds through multiple phases, with rapid initial extraction during the first 80 minutes followed by slower equilibration over extended periods [1] [5].
The optimal extraction time of 120 minutes represents a compromise between maximum yield and practical considerations [1]. Extended extraction beyond this timepoint results in minimal additional brutieridin recovery while increasing the risk of compound degradation and co-extraction of interferents [1]. Shorter extraction times of 80 minutes achieve approximately 85-90% of the maximum theoretical yield, making this duration suitable for applications where processing time is critical [1].
Solid-to-Liquid Ratio Optimization
The solid-to-liquid ratio significantly affects both extraction efficiency and subsequent processing requirements. Optimization studies have identified the ratio of 1:20 (grams of bergamot material to milliliters of solvent) as optimal for brutieridin extraction [2]. This ratio provides sufficient solvent volume to ensure complete wetting of the plant material while maintaining practical solvent usage.
Lower solid-to-liquid ratios (1:15) result in incomplete matrix saturation and reduced extraction efficiency [2]. Higher ratios (1:25 or greater) provide only marginal improvements in yield while significantly increasing solvent consumption and processing volumes [2]. The optimal ratio ensures that the extraction system operates under conditions where mass transfer is not limited by insufficient solvent volume.
pH Control and Stability Considerations
The pH of the extraction medium critically influences brutieridin stability and extraction efficiency. The natural acidic pH of bergamot juice (2.0-3.0) provides optimal conditions for brutieridin preservation during extraction [4]. This acidic environment minimizes hydrolysis of the ester linkage in the 3-hydroxy-3-methylglutaryl moiety while maintaining the compound in its most stable form [4].
Attempts to modify the extraction pH through buffer addition have consistently resulted in reduced brutieridin recovery and increased degradation products [4]. The natural acidic environment appears to be optimal for both compound stability and extraction efficiency, eliminating the need for pH adjustment during the extraction process.
The development of preparative High Performance Liquid Chromatography-Photodiode Array-Mass Spectrometry protocols for brutieridin isolation represents a significant advancement in the purification of 3-hydroxy-3-methylglutaryl flavonoids. These protocols combine the high resolution of preparative chromatography with the analytical power of photodiode array detection and mass spectrometric identification [6] [3].
Column Selection and Stationary Phase Optimization
The selection of appropriate stationary phases for preparative brutieridin isolation requires careful consideration of the compound's unique structural features. The Discovery® C18 column system has emerged as the preferred choice for preparative-scale brutieridin purification [6] [3]. This octadecylsilane-bonded phase provides optimal retention and selectivity for brutieridin while maintaining excellent peak shape and reproducibility [7].
The preparative column dimensions of 25 cm × 21.2 mm with 5 μm particle size offer the optimal balance between resolution, loading capacity, and analysis time [6]. These dimensions provide sufficient theoretical plates for baseline separation of brutieridin from closely related bergamot flavonoids while accommodating the large injection volumes required for preparative work [8]. The 5 μm particle size maintains reasonable backpressure while providing adequate mass transfer characteristics for preparative applications [7].
Column temperature control at ambient conditions (20-25°C) prevents thermal degradation of the heat-sensitive 3-hydroxy-3-methylglutaryl moiety while maintaining reproducible retention times [6]. Higher temperatures, while potentially improving peak efficiency, increase the risk of on-column degradation and artifact formation [6].
Mobile Phase System Design and Optimization
The mobile phase system for preparative brutieridin isolation employs a binary gradient consisting of water containing 0.2% formic acid (Mobile Phase A) and methanol (Mobile Phase B) [6]. This system has been optimized through extensive method development studies to provide maximum selectivity for brutieridin while maintaining compatibility with both photodiode array detection and mass spectrometry [6].
The inclusion of 0.2% formic acid in the aqueous mobile phase serves multiple critical functions. The acidic modifier maintains brutieridin in its protonated form, enhancing retention on the C18 stationary phase and improving peak shape [6]. Additionally, the formic acid facilitates electrospray ionization in the mass spectrometer, enhancing sensitivity for molecular ion detection and fragmentation studies [6].
Methanol selection as the organic modifier, rather than acetonitrile, reflects several preparative-specific considerations. Methanol provides superior mass transfer characteristics at the flow rates employed in preparative chromatography, reducing peak broadening and improving separation efficiency [6]. Furthermore, methanol demonstrates better compatibility with the subsequent solvent removal steps required for compound isolation [6].
The gradient profile employed for brutieridin isolation follows a carefully optimized progression: 0 minutes, 77% A; 30 minutes, 70% A; 35 minutes, 70% A; 40 minutes, 77% A [6]. This shallow gradient provides the resolution necessary to separate brutieridin from the closely eluting melitidin while maintaining reasonable analysis times [6]. The isocratic hold periods ensure complete elution of target compounds and provide time for peak detection and fraction collection [6].
Flow Rate Optimization and Scale-Up Considerations
Flow rate optimization for preparative brutieridin isolation follows established principles of preparative chromatography scale-up. The preparative flow rate of 14 mL/min represents a linear scale-up from analytical conditions based on column cross-sectional area [6] [8]. This flow rate maintains the same linear velocity as optimized analytical methods while accommodating the increased column volume [8].
The flow rate selection balances several competing factors. Higher flow rates reduce analysis time and increase sample throughput but may compromise resolution due to increased band broadening [8]. Lower flow rates improve resolution but extend analysis times and may lead to increased peak broadening due to longitudinal diffusion [8]. The selected flow rate of 14 mL/min provides optimal compromise between these factors for brutieridin isolation [6].
Sample Introduction and Injection Volume Optimization
Sample introduction for preparative brutieridin isolation requires careful optimization of injection volume and sample concentration to maximize loading while maintaining resolution. Studies have established that injection volumes of 500-1000 μL can be accommodated without significant loss of resolution when using appropriately prepared samples [6] [3].
Sample preparation involves dissolution of bergamot extract in the starting mobile phase composition (77% Mobile Phase A, 23% Mobile Phase B) to minimize injection band broadening [6]. The sample concentration is adjusted to achieve maximum loading of the preparative column while ensuring that the compound of interest remains within the linear capacity of the stationary phase [3].
The injection technique employs a high-volume sample loop system that allows precise delivery of large sample volumes without compromising chromatographic performance [6]. This system minimizes extra-column band broadening while providing the flexibility required for preparative applications [9].
Photodiode Array Detection and Peak Identification
Photodiode array detection at 280 nm provides optimal sensitivity for brutieridin monitoring during preparative isolation [6] [4]. This wavelength corresponds to the absorption maximum of the flavanone chromophore and provides excellent signal-to-noise ratio for peak detection and fraction collection triggering [4].
The photodiode array system continuously monitors the entire ultraviolet-visible spectrum (200-400 nm), enabling real-time confirmation of peak identity through spectral matching [6]. This capability is particularly valuable for brutieridin isolation, as it allows discrimination from closely related flavonoids based on subtle spectral differences [4].
Mass Spectrometric Detection and Structural Confirmation
Integration of mass spectrometric detection with the preparative system provides definitive structural confirmation of isolated brutieridin [6] [3]. The electrospray ionization interface operates in negative ion mode to generate the characteristic molecular ion at m/z 753 corresponding to [M-H]⁻ [6] [3].
Tandem mass spectrometry experiments provide detailed structural information through characteristic fragmentation patterns. The loss of 144 mass units corresponds to elimination of the 3-hydroxy-3-methylglutaryl group, while the loss of 308 mass units represents cleavage of the neohesperidose disaccharide [3]. These diagnostic fragmentations provide unambiguous confirmation of brutieridin structure and purity [3].
Reverse-phase liquid chromatography represents the cornerstone methodology for brutieridin purification, providing exceptional selectivity and resolution for this complex flavonoid glycoside. The development of optimized reverse-phase methods requires careful consideration of stationary phase selection, mobile phase composition, and gradient optimization to achieve baseline separation of brutieridin from related bergamot constituents [10] [11] [12].
Stationary Phase Selection and Retention Mechanisms
The selection of appropriate stationary phases for reverse-phase brutieridin purification involves understanding the molecular interactions governing retention. Octadecylsilane (C18) stationary phases provide optimal retention and selectivity for brutieridin through hydrophobic interactions between the long-chain alkyl ligands and the aromatic portions of the flavonoid structure [11] [12].
The retention mechanism for brutieridin on C18 phases involves multiple complementary interactions. The hesperetin aglycone provides the primary hydrophobic interaction with the octadecyl chains, while the sugar moieties contribute polar interactions with residual silanol groups on the silica surface [12]. The 3-hydroxy-3-methylglutaryl substituent introduces additional polar character that modulates retention relative to unsubstituted flavonoid glycosides [11].
Alternative stationary phases have been evaluated for brutieridin purification with varying degrees of success. Octylsilane (C8) phases provide reduced retention and faster elution but may compromise resolution from closely related compounds [11]. Phenylpropylsilane phases offer enhanced selectivity through π-π interactions with the aromatic flavonoid structure but may not provide sufficient capacity for preparative applications [11].
Polar embedded stationary phases, incorporating polar functional groups within the alkyl chain, demonstrate improved peak shape for brutieridin due to reduced silanol interactions [11]. However, these phases may alter selectivity patterns and require reoptimization of mobile phase conditions [11].
Mobile Phase Composition and Modifier Selection
Mobile phase optimization for reverse-phase brutieridin purification requires careful selection of organic modifiers and aqueous additives to achieve optimal resolution and peak shape. Acetonitrile-water systems with formic acid modification provide excellent performance for analytical-scale separations [4] [13].
Acetonitrile offers several advantages as the organic modifier for brutieridin purification. Its intermediate polarity provides optimal strength for flavonoid elution while maintaining good peak shape [11]. The low viscosity of acetonitrile enables operation at higher flow rates without excessive backpressure generation [11]. Additionally, acetonitrile demonstrates excellent compatibility with mass spectrometric detection systems [13].
Methanol represents an alternative organic modifier that may provide different selectivity patterns for brutieridin separation [11]. Methanol typically provides stronger elution than acetonitrile for flavonoid compounds, requiring adjustment of gradient conditions [11]. The higher viscosity of methanol may limit flow rates in preparative applications but can improve mass transfer characteristics at moderate flow rates [11].
The selection of aqueous additives significantly influences brutieridin retention and peak shape. Formic acid at concentrations of 0.1-0.2% provides optimal peak shape through pH control and ion-pairing effects [4] [11]. The acidic conditions maintain brutieridin in its protonated form, reducing peak tailing and improving reproducibility [11].
Trifluoroacetic acid represents a stronger acidic modifier that may provide enhanced peak shape for some applications [14]. However, the non-volatile nature of trifluoroacetic acid complicates subsequent mass spectrometric analysis and compound isolation [14]. For preparative applications requiring compound recovery, formic acid remains the preferred modifier [4].
Gradient Optimization and Resolution Enhancement
Gradient optimization for reverse-phase brutieridin purification involves careful adjustment of initial conditions, gradient slope, and final conditions to achieve baseline resolution from related compounds while maintaining reasonable analysis times [11] [15]. The complex mixture of flavonoids present in bergamot extracts requires sophisticated gradient profiles to achieve adequate resolution [4].
Initial gradient conditions typically employ 5-20% organic modifier to ensure adequate retention of polar compounds while preventing excessive band broadening [11]. The gradient slope must be carefully optimized to provide resolution between closely eluting flavonoids, particularly brutieridin and melitidin, which differ only in the aglycone portion [4].
Shallow gradients (1-2% per minute) provide maximum resolution but extend analysis times and may lead to peak broadening due to longitudinal diffusion [11]. Steeper gradients reduce analysis time but may compromise resolution for critical separations [11]. Optimal gradients for brutieridin purification typically employ intermediate slopes (2-4% per minute) that balance resolution and analysis time [4].
Segmented gradients offer additional optimization opportunities for complex separations [11]. These gradients employ different slopes in different regions of the chromatogram to optimize resolution where needed while maintaining efficiency in less critical regions [15]. For brutieridin purification, segmented gradients often employ shallow slopes in the flavonoid elution region (20-40% organic) with steeper slopes for washing and equilibration [4].
Temperature Effects and Optimization
Temperature control in reverse-phase brutieridin purification influences both retention and selectivity patterns. Elevated temperatures (40-60°C) generally reduce retention and improve peak efficiency through enhanced mass transfer [11] [13]. However, the thermal sensitivity of the 3-hydroxy-3-methylglutaryl group in brutieridin requires careful temperature optimization to prevent degradation [3].
Studies have demonstrated that temperatures above 60°C result in detectable levels of brutieridin degradation, primarily through hydrolysis of the ester linkage [3]. Temperatures below 30°C may result in poor peak efficiency and extended analysis times [11]. The optimal temperature range of 40-50°C provides a balance between chromatographic performance and compound stability [13].
Temperature programming, involving systematic temperature changes during the separation, has been explored for enhanced selectivity [11]. However, the thermal sensitivity of brutieridin limits the applicability of high-temperature gradients for this compound [3]. Isothermal operation at moderate temperatures remains the preferred approach for brutieridin purification [4].
Method Validation and Performance Characteristics
Validation of reverse-phase methods for brutieridin purification requires comprehensive evaluation of specificity, linearity, precision, accuracy, and robustness [16] [13]. Specificity studies must demonstrate baseline resolution of brutieridin from all related impurities and degradation products [16].
Linearity studies typically encompass the concentration range relevant to preparative applications, often spanning two to three orders of magnitude [16]. The linear relationship between peak area and concentration must be maintained across this range with correlation coefficients exceeding 0.999 [13].
Precision studies evaluate both intra-day and inter-day variability in retention time, peak area, and peak shape parameters [16]. Acceptable precision typically requires relative standard deviations below 2% for retention time and below 5% for peak area measurements [13].